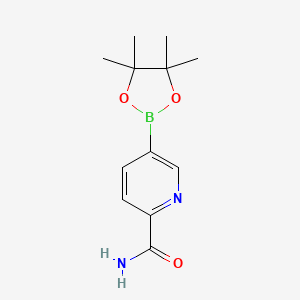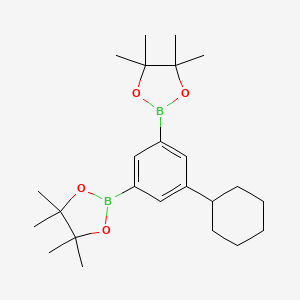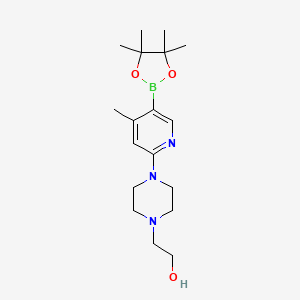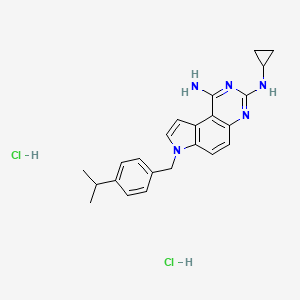
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7ClFNO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions. For instance, the reaction of 1-chloro-3-fluorobenzene with NH3 has been investigated . It reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .Molecular Structure Analysis
The molecular structure of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” can be complex and depend on the conditions and reagents used. As an example, it has been shown to undergo reactions with n-butyllithium to yield bicycloadducts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” include a refractive index of n20/D 1.494 (lit.), a boiling point of 126-128 °C (lit.), and a density of 1.219 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” could be used in organic synthesis. For instance, it can react with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .
Benzylic Reactions
The compound could be involved in reactions at the benzylic position. Benzylic halides typically react via an SN2 pathway for primary halides, and via an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Radical Cation Reactions
The radical cation of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” could have potential applications. For example, its reaction with NH3 has been investigated by FT-ICR spectrometry .
Halogen Substitution
The compound could be used in halogen substitution reactions. For example, it could be possible to add chlorine to the benzylic position .
Biological Applications
While specific biological applications for “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” are not mentioned, similar compounds like indole derivatives have shown diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmaceutical Research
Given the diverse biological activities of similar compounds, “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” could potentially be used in pharmaceutical research for the development of new therapeutic agents .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” include being a flammable liquid (Hazard Statement H225), causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding ignition sources (P210), washing with soap and water after handling (P302 + P352), and rinsing cautiously with water in case of eye contact (P305 + P351 + P338) .
Eigenschaften
IUPAC Name |
1-chloro-3-fluoro-5-(3-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFZOQWCPOYMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742788 |
Source


|
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene | |
CAS RN |
1355247-83-4 |
Source


|
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)





![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)